molecular formula C17H31NO B6057141 N-cyclododecyl-2-methylcyclopropanecarboxamide

N-cyclododecyl-2-methylcyclopropanecarboxamide

Cat. No. B6057141
M. Wt: 265.4 g/mol
InChI Key: MKYWJEAVZVVQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclododecyl-2-methylcyclopropanecarboxamide, also known as CDC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. CDC is a cyclic amide that is synthesized from cyclododecylamine and 2-methylcyclopropanecarboxylic acid.

Scientific Research Applications

N-cyclododecyl-2-methylcyclopropanecarboxamide has shown potential applications in various fields of research. In medicine, N-cyclododecyl-2-methylcyclopropanecarboxamide has been studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. N-cyclododecyl-2-methylcyclopropanecarboxamide has also been studied for its potential as a drug delivery agent due to its ability to form stable complexes with drugs and increase their solubility.
In agriculture, N-cyclododecyl-2-methylcyclopropanecarboxamide has been studied for its potential as a plant growth regulator. It has been shown to increase the yield and quality of crops such as rice and wheat by promoting root growth and enhancing nutrient uptake.
In materials science, N-cyclododecyl-2-methylcyclopropanecarboxamide has been studied for its potential as a polymer additive. It has been shown to improve the mechanical properties of polymers such as polyethylene and polypropylene by increasing their crystallinity and reducing their brittleness.

Mechanism of Action

The mechanism of action of N-cyclododecyl-2-methylcyclopropanecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) that are involved in the production of pro-inflammatory cytokines. N-cyclododecyl-2-methylcyclopropanecarboxamide has also been shown to activate the peroxisome proliferator-activated receptor (PPAR), which is involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
N-cyclododecyl-2-methylcyclopropanecarboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to improve the growth and yield of crops by promoting root growth and enhancing nutrient uptake. In addition, N-cyclododecyl-2-methylcyclopropanecarboxamide has been shown to improve the mechanical properties of polymers by increasing their crystallinity and reducing their brittleness.

Advantages and Limitations for Lab Experiments

N-cyclododecyl-2-methylcyclopropanecarboxamide has several advantages as a research tool. It is easy to synthesize and purify, and its chemical structure is well-defined. N-cyclododecyl-2-methylcyclopropanecarboxamide is also stable under a wide range of conditions and can be stored for long periods without degradation.
However, there are also limitations to using N-cyclododecyl-2-methylcyclopropanecarboxamide in lab experiments. N-cyclododecyl-2-methylcyclopropanecarboxamide is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of N-cyclododecyl-2-methylcyclopropanecarboxamide is not fully understood, which can make it challenging to design experiments to test its effects.

Future Directions

There are several future directions for research on N-cyclododecyl-2-methylcyclopropanecarboxamide. In medicine, further studies are needed to determine the optimal dosage and administration route for N-cyclododecyl-2-methylcyclopropanecarboxamide as a potential anti-inflammatory and analgesic agent. In agriculture, more research is needed to determine the optimal conditions for the use of N-cyclododecyl-2-methylcyclopropanecarboxamide as a plant growth regulator. In materials science, further studies are needed to determine the optimal conditions for the use of N-cyclododecyl-2-methylcyclopropanecarboxamide as a polymer additive. Additionally, further studies are needed to elucidate the mechanism of action of N-cyclododecyl-2-methylcyclopropanecarboxamide and its potential interactions with other compounds.

Synthesis Methods

N-cyclododecyl-2-methylcyclopropanecarboxamide is synthesized by reacting cyclododecylamine with 2-methylcyclopropanecarboxylic acid under acidic conditions. The reaction produces N-cyclododecyl-2-methylcyclopropanecarboxamide as a white crystalline solid with a melting point of 72-74°C. The purity of N-cyclododecyl-2-methylcyclopropanecarboxamide can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

IUPAC Name

N-cyclododecyl-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO/c1-14-13-16(14)17(19)18-15-11-9-7-5-3-2-4-6-8-10-12-15/h14-16H,2-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYWJEAVZVVQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC2CCCCCCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclododecyl-2-methylcyclopropanecarboxamide

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